molecular formula C8H7F2NO B2857564 2-(2,6-Difluorophenyl)acetamide CAS No. 1006608-67-8

2-(2,6-Difluorophenyl)acetamide

Cat. No. B2857564
CAS RN: 1006608-67-8
M. Wt: 171.147
InChI Key: DEKLINATNSGZGE-UHFFFAOYSA-N
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Description

2-(2,6-Difluorophenyl)acetamide is a chemical compound with the molecular formula C8H7F2NO . It has a molecular weight of 171.15 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 2-(2,6-Difluorophenyl)acetamide is 1S/C8H7F2NO/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12) . This indicates the presence of 8 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, and 1 nitrogen atom in the molecule .

Scientific Research Applications

Medicinal Chemistry: DPP-4 Inhibitors

2-(2,6-Difluorophenyl)acetamide: plays a significant role in the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors , commonly known as Gliptins . These inhibitors are a newer approach to treating disorders such as coronary heart disease, heart failure, stroke, and particularly Diabetes mellitus (DM). Gliptins have shown promise as they can be taken in monotherapy or in conjunction with other hypoglycemic agents .

Synthesis of Intermediates

This compound is also an important intermediate in the synthesis of various pharmacologically active molecules. For instance, it can be used to prepare 2-(2,5-difluorophenyl)-3-nitro-3,4-dihydro-2H-pyran , which is a key intermediate for further chemical transformations .

Photodimerization Studies

In the field of photochemistry, 2-(2,6-Difluorophenyl)acetamide derivatives have been studied for their photodimerization properties. This process is significant for understanding the behavior of certain compounds under light exposure and has implications in the development of photo-responsive materials .

Development of Therapeutic Agents

The derivatives of 2-(2,6-Difluorophenyl)acetamide have been investigated for their potential as therapeutic agents. Research into phenoxy acetamide derivatives, which include this compound, has shown promise in the design of new drugs with improved safety and efficacy .

Computational Chemistry Applications

In computational chemistry, 2-(2,6-Difluorophenyl)acetamide and its derivatives are used to study drug interactions at the molecular level. This helps in predicting the biological effects of new pharmaceutical compounds and in the optimization of existing drugs .

Chemical Diversity Exploration

The chemical diversity of 2-(2,6-Difluorophenyl)acetamide is explored to understand its pharmacologically interesting properties. This includes studying its molecular framework and the impact of different functional groups on its biological activity .

Industrial Organic Chemistry

This compound is also relevant in industrial organic chemistry, where it is used in the synthesis of various pharmaceutical substances. Its role in the composition and chemical synthesis of biologically active drugs is crucial for the pharmaceutical industry .

Pain Modulation Research

Lastly, derivatives of 2-(2,6-Difluorophenyl)acetamide are involved in research related to pain modulation. This is due to their interaction with opioid peptides, which are engaged in the body’s natural pain management system .

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2,6-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H2,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEKLINATNSGZGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Difluorophenyl)acetamide

CAS RN

1006608-67-8
Record name 2-(2,6-difluorophenyl)acetamide
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